4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride
Descripción
Molecular Formula and Physical Properties
The compound has the molecular formula C₁₂H₁₅Cl₂N₃ , with a molecular weight of 272.17 g/mol . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₅Cl₂N₃ | |
| Molecular Weight | 272.17 g/mol | |
| CAS Number | 1428030-52-7 | |
| Parent Compound CID | 11999610 | |
| Synonyms | DHC03052, CS-0225870 |
Physical properties such as melting/boiling points and solubility are not explicitly documented in available literature. However, its dihydrochloride form suggests enhanced aqueous solubility compared to the neutral parent compound.
Structural Features and Conformational Analysis
The molecule consists of two fused heterocyclic systems:
- Pyrrolo[2,3-b]pyridine : A bicyclic structure fused at the 2,3-positions, featuring a pyrrole ring (five-membered, nitrogen-containing) and a pyridine ring (six-membered, nitrogen-containing).
- 1,2,3,6-Tetrahydropyridine : A partially saturated six-membered ring with two double bonds, contributing to conformational flexibility.
Key Structural Elements :
- Aromaticity : The pyrrolopyridine moiety exhibits aromatic stabilization due to conjugated π-electrons.
- Hydrogen Bonding : The parent compound (CID 11999610) has two hydrogen bond donors (NH groups) and two acceptors (pyridine nitrogen and pyrrole carbons), enabling intermolecular interactions.
- Conformational Dynamics : The tetrahydropyridine ring adopts a chair-like conformation, with the pyrrolopyridine fused system rigidifying the structure.
Spectroscopic Characterization
While specific spectral data (IR, NMR, MS) are not publicly available, the compound’s characterization would typically involve:
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals for aromatic protons (pyrrolopyridine), aliphatic protons (tetrahydropyridine), and NH groups. |
| X-ray Diffraction | Confirmation of fused bicyclic geometry and hydrogen-bonding networks. |
| Mass Spectrometry | Molecular ion peak at m/z 272.17 (C₁₂H₁₅Cl₂N₃⁺). |
The dihydrochloride form introduces two chlorine counterions, detectable via isotopic patterns in mass spectrometry.
X-ray Crystallographic Analysis
No crystallographic data is currently available for this compound. However, structural analogs (e.g., parent compound CID 11999610) suggest:
- Planar Aromatic Regions : The pyrrolopyridine system likely adopts a flat, conjugated geometry.
- Tetrahydropyridine Conformation : A chair-like arrangement with axial/equatorial substituents.
- Hydrogen-Bonding Networks : Potential interactions between NH groups and chloride ions in the crystal lattice.
Relationship to Parent Compound (CID 11999610)
The parent compound, 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine , has the formula C₁₂H₁₃N₃ (molecular weight: 199.25 g/mol). Key differences include:
| Property | Parent Compound (CID 11999610) | Dihydrochloride Salt (CID 71758004) |
|---|---|---|
| Molecular Weight | 199.25 g/mol | 272.17 g/mol |
| Chloride Content | None | 2 Cl⁻ ions |
| Solubility | Limited aqueous solubility | Enhanced due to ionic nature |
| pH-Dependent Reactivity | Neutral | Acidic (due to HCl dissociation) |
The dihydrochloride form is likely synthesized via protonation of the parent compound’s tertiary amine group with hydrochloric acid.
Propiedades
IUPAC Name |
4-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.2ClH/c1-5-13-6-2-9(1)10-3-7-14-12-11(10)4-8-15-12;;/h1,3-4,7-8,13H,2,5-6H2,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSUUISMWULPFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=C3C=CNC3=NC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis might start with the preparation of a pyrrole derivative, followed by its reaction with a pyridine derivative under cyclization conditions to form the pyrrolo[2,3-b]pyridine core. The final step involves the formation of the tetrahydropyridine ring and the addition of hydrochloride to obtain the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, automated reaction monitoring, and purification processes such as crystallization or chromatography to ensure the final product meets the required specifications for pharmaceutical use .
Análisis De Reacciones Químicas
Types of Reactions
4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the pyridine or pyrrole rings.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups such as alkyl, aryl, or halogen substituents .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound possesses a molecular formula of and a molecular weight of approximately 199.25 g/mol. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the base compound, which can enhance its solubility and stability in aqueous environments.
Inhibition of Kinases
One of the most significant applications of this compound is its role as an inhibitor of specific kinases. Research has indicated that derivatives of pyrrolo[2,3-b]pyridine compounds can inhibit SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various diseases including renal and cardiovascular disorders. Targeting SGK-1 can help in regulating electrolyte balance and controlling cell proliferation associated with renal disease .
Anticancer Properties
Studies have shown that pyrrolo[2,3-b]pyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways that are critical for cell survival and proliferation. This makes such compounds candidates for further development as anticancer agents .
Neuroprotective Effects
There is emerging evidence suggesting that 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride may offer neuroprotective benefits. It has been studied for its potential to protect neuronal cells from oxidative stress and neuroinflammation, which are key contributors to neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Case Studies
- SGK-1 Inhibition : A study demonstrated the efficacy of pyrrolo[2,3-b]pyridine derivatives in inhibiting SGK-1 activity in vitro. The results showed a significant reduction in sodium retention in renal cells treated with these compounds, highlighting their potential for treating conditions associated with fluid retention and hypertension .
- Anticancer Activity : In preclinical trials, compounds similar to 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine were tested against various cancer cell lines. The findings indicated that these compounds could effectively induce apoptosis and inhibit tumor growth through multiple pathways including the PI3K/Akt pathway .
- Neuroprotection : Research involving animal models of neurodegeneration showed that treatment with this compound resulted in decreased markers of inflammation and oxidative damage in brain tissues. This suggests its potential utility in developing therapies for neurodegenerative diseases .
Potential Therapeutic Applications
The diverse biological activities associated with this compound position it as a promising candidate for several therapeutic areas:
- Cardiovascular Diseases : As an SGK-1 inhibitor, it may help manage conditions related to fluid retention.
- Cancer Therapy : Its ability to induce apoptosis in cancer cells opens avenues for its use as an anticancer drug.
- Neurological Disorders : Its neuroprotective effects could be harnessed for developing treatments for Alzheimer's or Parkinson's disease.
Mecanismo De Acción
The mechanism of action of 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride involves its interaction with specific molecular targets in the body. For example, it may inhibit the activity of certain enzymes or receptors, thereby modulating biological pathways involved in disease processes. The compound’s structure allows it to bind to these targets with high affinity, leading to its therapeutic effects .
Comparación Con Compuestos Similares
CP 93,129 Dihydrochloride
- Structure : 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[3,2-b]pyridin-5(4H)-one dihydrochloride (CAS: 879089-64-2).
- Key Differences : The pyrrolopyridine core is substituted at the 3-position (vs. 4-position in the target compound) and includes a ketone group at the 5-position.
- Pharmacological Profile : A selective 5-HT₁B/1D receptor agonist, widely used in migraine research due to its vasoconstrictive properties . Unlike the target compound, CP 93,129 lacks antidepressant activity but shares the tetrahydropyridine motif.
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine Hydrochloride
- Structure : Chlorinated pyrrolopyridine fused to a dihydropyridine ring (CAS: 2055840-67-8).
- Key Differences : Substitution with chlorine at the 6-position and a distinct pyrrolo[3,4-c]pyridine scaffold.
Functional Analogues Targeting Neurotransmitter Systems
OXA-06 Hydrochloride
- Structure : Contains a 4-(1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl group linked to a fluorinated benzylamine (CAS: 1825455-91-1).
- Key Differences : Extended aromatic system and additional fluorophenyl moiety.
- Pharmacological Profile : ATP-competitive ROCK inhibitor with applications in cardiovascular and fibrotic diseases, contrasting with the target compound’s CNS focus .
MPTP (1-Methyl-4-phenyl-1,2,5,6-tetrahydropyridine)
- Structure : Simpler tetrahydropyridine derivative with a phenyl group at the 4-position.
- Key Differences : Lacks the pyrrolopyridine core.
- Toxicity Profile : Metabolized to MPP+, a neurotoxin causing selective dopaminergic neuron death, leading to parkinsonism. This highlights the structural sensitivity of tetrahydropyridines; the target compound’s fused pyrrolopyridine likely mitigates such toxicity .
Derivatives with Enhanced Pharmacokinetic Properties
The target compound’s dihydrochloride salt enhances aqueous solubility (>10 mg/mL in PBS) compared to its free base . Derivatives such as 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1-(3-(1H-indol-3-yl)pyrrolidine-2,5-dione)-1,2,3,6-tetrahydropyridine (from ) exhibit improved SERT binding (Ki = 12 nM) and oral bioavailability (>60% in rodent models) .
Comparative Data Table
Research Implications
The target compound’s unique pyrrolo[2,3-b]pyridine-THP scaffold balances SERT affinity and reduced off-target toxicity compared to simpler tetrahydropyridines (e.g., MPTP). Its structural complexity allows for selective modulation of serotonin pathways, distinguishing it from analogues like CP 93,129 (5-HT receptor-specific) or OXA-06 (peripheral ROCK inhibition).
Actividad Biológica
The compound 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride is a derivative of pyrrolo[2,3-b]pyridine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings, including structure-activity relationships (SARs), pharmacological effects, and case studies.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 250.17 g/mol. The structure features a pyrrolopyridine core which is known for various biological activities.
Antitumor Activity
Research has indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit significant antitumor properties. A study demonstrated that certain derivatives could induce apoptosis in A549 lung cancer cells and effectively arrest the cell cycle in the G2/M phase. This suggests potential applications in cancer therapy .
Analgesic and Sedative Properties
In related studies on pyrrolo derivatives, compounds showed promising analgesic and sedative effects. For instance, new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones were synthesized and tested for analgesic activity using the "writhing" test. Some compounds demonstrated higher efficacy than aspirin and comparable effects to morphine . This highlights the potential of these compounds in pain management.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the pyrrolopyridine structure can significantly influence biological activity. For example:
- Substituents on the pyridine ring : The presence of electron-withdrawing groups enhances antitumor activity.
- Alkyl linkers : Variations in the length and type of alkyl substituents can alter analgesic properties .
Case Studies
Several case studies have highlighted the biological potential of similar compounds:
- Case Study on c-Met Inhibition : A series of pyrrolo[2,3-b]pyridine derivatives were evaluated as c-Met inhibitors. The study found that these compounds not only inhibited cell proliferation but also induced apoptosis in cancer cell lines .
- Sedative Effects : In a study evaluating new imides derived from pyrrolopyridine, it was found that certain compounds significantly inhibited locomotor activity in mice and prolonged thiopental-induced sleep .
Data Tables
Q & A
Q. What are the key synthetic routes for preparing 4-{1H-pyrrolo[2,3-b]pyridin-4-yl}-1,2,3,6-tetrahydropyridine dihydrochloride?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Pyrrolo[2,3-b]pyridine core formation : Sodium hydride (NaH) and methyl iodide (MeI) in THF at 0°C to room temperature for N-methylation .
- Protection and functionalization : Use of p-toluenesulfonyl chloride in dichloromethane with sodium hydroxide to protect reactive NH groups, achieving yields up to 78% .
- Final dihydrochloride salt formation : Acidic workup (e.g., HCl in methanol) to precipitate the dihydrochloride form. Polar solvents like DMF or THF are preferred for solubility during intermediate steps .
Q. What characterization techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Purity validation (>98% by HPLC) using reverse-phase C18 columns and UV detection at 254 nm .
- X-ray Crystallography : To resolve π-π interactions (e.g., 3.623 Å between aromatic rings) and dihedral angles (e.g., 79.6° for substituents) in the crystal lattice .
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode for exact mass confirmation (e.g., deviation <0.74 ppm between calculated and observed values) .
Q. What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Short-term stability : Store at -4°C in airtight, light-protected vials for 1–2 weeks .
- Long-term stability : Use -20°C with desiccants to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles .
- Handling precautions : Use glove boxes for toxic intermediates and ensure proper ventilation during synthesis .
Advanced Research Questions
Q. How can π-π interactions in the crystal lattice influence the compound's physicochemical properties?
Methodological Answer:
- Impact on solubility : Strong π-π stacking (e.g., between 4-methylphenylsulfonyl groups) reduces aqueous solubility but enhances stability in organic solvents .
- Thermal stability : Crystallographic data reveal that intermolecular interactions (e.g., centroid distances of 3.623 Å) correlate with higher melting points and resistance to thermal decomposition .
- Reactivity modulation : Steric hindrance from stacked aromatic systems may slow nucleophilic substitution reactions, requiring optimized conditions (e.g., elevated temperatures in DMF) .
Q. What strategies mitigate conflicting solubility data in different solvent systems?
Methodological Answer:
- Solvent screening : Prioritize polar aprotic solvents (e.g., DMF, DMSO) for initial dissolution, followed by dilution with THF or acetonitrile for kinetic studies .
- pH-dependent solubility : Protonation of the tetrahydropyridine nitrogen in acidic buffers (pH <3) improves aqueous solubility, while neutral pH favors organic phases .
- Contradiction resolution : Cross-validate solubility using nephelometry (for turbidity) and UV-Vis spectroscopy (for concentration curves) to reconcile discrepancies .
Q. How do substituent variations on the pyrrolo[2,3-b]pyridine core affect bioactivity in pharmacological studies?
Methodological Answer:
- Electron-withdrawing groups (e.g., Cl) : Enhance electrophilic reactivity, improving kinase inhibition (e.g., JAK2/STAT3 pathways) but increasing toxicity risks. Substituents at the 4-position show higher selectivity .
- Steric effects : Bulky groups (e.g., 4-methylphenylsulfonyl) reduce off-target interactions but may lower membrane permeability. Balance logP values (2.5–3.5) using computational models .
- SAR validation : Use Heck–Matsuda desymmetrization or Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups, followed by in vitro assays (e.g., IC50 profiling) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
